6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
Description
6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a phenyl group at position 2, and an ethyl-substituted amine at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-14-11-8-10(13)15-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYTXBYOPLTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623061 | |
| Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26871-14-7 | |
| Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-phenylpyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has highlighted the potential of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine as a building block for synthesizing anticancer agents. A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including gastric adenocarcinoma cells. The structural modifications on the pyrimidine ring were found to enhance their anticancer activity compared to non-substituted analogs .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A review of pyrimidine derivatives indicated that certain compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specifically, some derivatives showed comparable IC50 values to established anti-inflammatory drugs like celecoxib, suggesting that this compound could be a candidate for further development in treating inflammatory diseases .
Biological Studies
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to study its interactions with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is critical in understanding how these compounds can modulate biological pathways and potentially lead to therapeutic applications .
Receptor Binding Assays
In receptor binding studies, this compound has been evaluated for its ability to interact with various receptors involved in signal transduction pathways. Such interactions can influence cellular responses and have implications for drug design targeting specific receptor types .
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of novel pharmaceuticals with enhanced biological activities .
Industrial Applications
Agrochemicals and Dyes
Beyond medicinal applications, this compound is also used in developing agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under agricultural conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The exact targets and pathways can vary depending on the specific application and context. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrimidine core allows for diverse functionalization, influencing reactivity, solubility, and biological activity. Key analogs and their substituent differences are summarized below:
Key Observations:
- N-Substituents : Ethyl (target compound) vs. methyl () or cyclopropyl () groups alter steric bulk and lipophilicity, impacting bioavailability.
- Electron-Withdrawing Groups : Nitro () and chloro (target compound) substituents influence electrophilic aromatic substitution reactivity.
- Aromatic Systems : Phenyl (target compound) vs. pyridinyl () substituents affect π-stacking and solubility.
Crystallographic and Conformational Analysis
- Dihedral Angles : In N-(2-fluorophenyl) derivatives (), dihedral angles between pyrimidine and aryl rings range from 12.8° to 86.1°, influencing molecular packing .
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures (). Ethyl substituents in the target compound may reduce H-bonding propensity compared to polar nitro or methoxy groups .
Biological Activity
6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The chemical formula of this compound is . It is synthesized through the reaction of 6-chloro-2-phenylpyrimidine with ethylamine under controlled conditions. This synthesis can be optimized in industrial settings using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit bacterial growth by interfering with essential cellular processes. Additionally, studies suggest that it can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell functions, although specific pathways remain to be fully elucidated.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly through its impact on COX enzymes. Preliminary results indicate that it can suppress COX-2 activity, which is crucial in the inflammatory response. In a comparative study, its IC50 values against COX enzymes were reported alongside established anti-inflammatory drugs, demonstrating comparable efficacy .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in cancer research. It was found to inhibit the proliferation of cancer cell lines in vitro, with specific attention to its effects on Bcr-Abl positive leukemia cells. The structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its cytotoxicity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | Cytotoxicity against cancer cell lines |
Detailed Research Findings
- Antimicrobial Studies : A study reported that this compound significantly inhibited the growth of multiple bacterial strains, with a notable effect on Gram-positive bacteria.
- Inflammation and Pain Models : In carrageenan-induced paw edema models in rats, compounds structurally similar to this compound exhibited significant anti-inflammatory effects comparable to indomethacin .
- Cancer Cell Line Testing : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, indicating potential as a therapeutic agent against malignancies associated with Bcr-Abl mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
